1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a furan ring, a piperazine ring, and a methoxy-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring separately. The furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-methanone derivatives: Similar in structure but may have different functional groups attached to the furan ring.
Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
Methoxy-benzenesulfonyl derivatives: Compounds with different substituents on the benzene ring.
Uniqueness
1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to its combination of the furan ring, piperazine ring, and methoxy-benzenesulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18N2O5S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N2O5S/c1-22-13-4-6-14(7-5-13)24(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
JRZLMAJUZAWBLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.